molecular formula C14H28O6 B1651592 (S)-3-Octanol glucoside CAS No. 129742-31-0

(S)-3-Octanol glucoside

Cat. No.: B1651592
CAS No.: 129742-31-0
M. Wt: 292.37 g/mol
InChI Key: UZTJHMFXKSHSMS-UHFFFAOYSA-N
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Description

(S)-3-Octanol glucoside is a monoterpene alcohol derivative in which the (S)-enantiomer of 3-octanol is conjugated to a glucose moiety via a glycosidic bond. The compound is cataloged in the Human Metabolome Database (HMDB0032958) and detected via liquid chromatography-mass spectrometry (LC-MS) with a molecular ion at m/z 315.17763 ([M+Na]⁺ adduct in positive ionization mode) . The molecular formula is inferred as C₁₄H₂₈O₆ (calculated molecular weight: 292.37 g/mol). Its structure consists of a chiral (S)-3-octanol aglycone linked to a β-D-glucopyranosyl unit, though the exact glycosidic position (e.g., 2-O, 3-O) remains unspecified in current literature.

Properties

CAS No.

129742-31-0

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

2-(hydroxymethyl)-6-octan-3-yloxyoxane-3,4,5-triol

InChI

InChI=1S/C14H28O6/c1-3-5-6-7-9(4-2)19-14-13(18)12(17)11(16)10(8-15)20-14/h9-18H,3-8H2,1-2H3

InChI Key

UZTJHMFXKSHSMS-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCCCCC(CC)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

(S)-3-Octanol glucoside is characterized by the presence of an octanol moiety linked to a glucose unit. This structure imparts unique properties that enhance its functionality in different applications. The acylation of glucosides, such as through enzymatic processes, can modify their solubility and stability, thereby broadening their application scope.

Applications in Food Science

1. Intelligent Food Packaging
Recent studies have highlighted the potential of acylated anthocyanins, including those derived from (S)-3-Octanol glucoside, as smart indicators for food freshness. The acylation improves the lipophilicity and antioxidant activity of these compounds, making them suitable for use in packaging materials that can signal spoilage through color changes .

Property Before Acylation After Acylation
LipophilicityLowHigh
Antioxidant ActivityModerateEnhanced
StabilityModerateImproved

2. Antioxidant Properties
(S)-3-Octanol glucoside exhibits significant antioxidant properties, which can help in preventing oxidative damage in food products. This characteristic is crucial for extending the shelf life of perishable items and maintaining their nutritional quality .

Pharmaceutical Applications

1. Anti-inflammatory Effects
Research indicates that (S)-3-Octanol glucoside possesses anti-inflammatory properties that may be beneficial in managing conditions such as inflammatory bowel disease (IBD). It has been shown to modulate gut microbiota positively, increasing beneficial bacterial populations while reducing dysbiosis .

2. Cytoprotective Effects
The compound also exhibits cytoprotective effects against oxidative stress-induced cell damage. In vitro studies have demonstrated that it can mitigate cell apoptosis triggered by reactive oxygen species (ROS), suggesting its potential use in therapeutic formulations aimed at protecting cellular health .

Case Studies

1. Enzymatic Acylation of Anthocyanins
A study explored the enzymatic acylation of cyanidin-3-O-glucoside with octanoic acid using immobilized lipase. This process resulted in enhanced antioxidant activity and stability of the anthocyanin derivative, demonstrating its potential application in food packaging as a freshness indicator .

2. Impact on Gut Health
Another study investigated the effects of (S)-3-Octanol glucoside on gut health in models simulating IBD conditions. The findings revealed that this compound could significantly reduce inflammation markers and improve gut microbiota composition .

Chemical Reactions Analysis

Enzymatic Hydrolysis and Transglycosylation

Enzymes such as β-glucosidases and α-amylases catalyze the cleavage or synthesis of glycosidic bonds in (S)-3-octanol glucoside:

  • β-Glucosidase-Catalyzed Alcoholysis :
    A thermostable β-glucosidase from Thermotoga neapolitana (TnBgl3B) efficiently synthesizes alkyl glucosides via transglycosylation. For example:

    • Reaction : p-Nitrophenyl-β-glucopyranoside (donor) + octanol → Octyl glucoside + p-nitrophenol.

    • Conditions : 60°C, pH 5.8, 16% (v/v) water.

    • Yield : 80.3% for hexyl glucoside; lower yields for octyl glucoside due to reduced alcohol solubility .

  • Enzymatic Degradation Pathways :
    Similar C-glycoside degradation mechanisms involve oxidation at the C3 position to form a keto intermediate, followed by C–C bond cleavage via carbanion intermediates (e.g., DgpBC enzyme systems) . While not directly observed for (S)-3-octanol glucoside, analogous O-glycoside cleavage is plausible under enzymatic conditions.

Acid-Catalyzed Hydrolysis

The ether linkage in (S)-3-octanol glucoside is susceptible to acid-catalyzed hydrolysis:

  • Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water.

  • Synthetic Hydrolysis Example :

    • Catalyst : Perfluorosulfonic acid resin.

    • Conditions : 120°C, 5.5–6.0 kg/cm² pressure.

    • Outcome : Efficient cleavage to yield glucose and (S)-3-octanol, with catalyst recyclability .

Reaction Comparison Table

Reaction Type Catalyst/Enzyme Conditions Key Outcome Reference
Enzymatic transglycosylationTnBgl3B β-glucosidase60°C, pH 5.8, 16% H₂O80.3% hexyl glucoside yield
Acid-catalyzed hydrolysisPerfluorosulfonic acid resin120°C, 5.5–6.0 kg/cm² pressureHigh-purity glucose and (S)-3-octanol
Enzymatic synthesisImmobilized α-amylase85°C, pH 7.0, CaCl₂ bufferAlkyl glucoside production from starch

Stability and Reactivity Insights

  • Oxidative Stability : The glucose moiety’s hydroxyl groups may undergo oxidation under strong acidic or enzymatic conditions, though direct evidence for (S)-3-octanol glucoside is limited .

  • Solvent Effects : Reactions in low-polarity solvents (e.g., trichloroethylene) enhance selectivity by stabilizing covalent intermediates like glycosyl triflates .

Comparison with Similar Compounds

Key Observations :

  • Aglycone Diversity: (S)-3-Octanol glucoside’s monoterpene alcohol aglycone contrasts with the flavonoid (quercetin, kaempferol) or anthocyanin (cyanidin) backbones of other glucosides. This structural difference underpins variations in solubility, stability, and bioactivity.
  • Glycosidic Linkage: While Cyanidin-3-O-glucoside and Tiliroside have well-defined 3-O linkages, (S)-3-Octanol glucoside’s linkage remains uncharacterized, highlighting a research gap.

Analytical and Quantification Methods

  • LC-MS/MS: Used for detecting (S)-3-Octanol glucoside in honey peach and quantifying phenolic glucosides in wine lees via comparison with standards .
  • NMR Spectroscopy : Critical for elucidating polyacetylene glucoside structures in Bidens frondosa .
  • Similarity-Based Quantification : For compounds lacking standards, glucosides like malvidin derivatives are quantified using structurally analogous reference compounds .

Preparation Methods

Chemical Synthesis Approaches

Preativation-Based Glycosylation

Preativation strategies separate donor activation and acceptor coupling into discrete steps, enabling precise stereochemical outcomes.

Glycosyl Triflates as Activated Donors

A prominent method involves preactivating per-O-acetylated glucose donors (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose ) with triflic anhydride (Tf₂O) and diphenyl sulfoxide (Ph₂SO) to form glycosyl triflates. Subsequent addition of (S)-3-octanol under inert conditions yields (S)-3-octanol glucoside with β-selectivity >10:1 (Scheme 1).
Reaction Conditions :

  • Solvent: Dichloromethane (DCM), −40°C
  • Promoter: Tf₂O (1.2 equiv), Ph₂SO (1.5 equiv)
  • Yield: 68–72%
Thioglycoside Activation

Thioglycosides (e.g., ethyl 1-thio-β-D-glucopyranoside ) activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) facilitate glycosylation with (S)-3-octanol. This method achieves α/β ratios of 1:4 due to intermediate oxocarbenium ion stabilization.

Lewis Acid-Catalyzed Glycosylation

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ promotes glycosylation between (S)-3-octanol and perbenzylated glucosyl donors (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide ), yielding protected intermediates. Subsequent deprotection via hydrogenolysis affords the target compound in 55–60% overall yield .

Tin(IV) Chloride (SnCl₄)

SnCl₄-catalyzed coupling of glycosyl chlorides with (S)-3-octanol in acetonitrile achieves β-selectivity up to 8:1 through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Oxidative Glycosylation with Iodine(III) Reagents

Phenyliodine(III) diacetate (PIDA) activates glycosyl iodides for stereoselective coupling with (S)-3-octanol, producing 1,2-trans glycosides exclusively (Scheme 2).
Optimized Conditions :

  • Solvent: Acetonitrile/water (9:1), 25°C
  • Yield: 82%

Enzymatic Synthesis

β-Glucosidase-Catalyzed Transglycosylation

Immobilized β-glucosidases (e.g., from Aspergillus niger) transglycosylate (S)-3-octanol using cellobiose or p-nitrophenyl glucoside as donors. Reaction in biphasic systems (e.g., n-octanol/water) enhances yields by shifting equilibrium.
Key Parameters :

  • pH: 5.0–6.0
  • Temperature: 45°C
  • Yield: 40–48%

Glycosyltransferase-Mediated Synthesis

UDP-glucose-dependent glycosyltransferases (UGTs) catalyze the regioselective coupling of UDP-glucose with (S)-3-octanol. Co-expression with sucrose synthase regenerates UDP-glucose in situ, enabling 90% conversion in 24 hours.

Comparative Analysis of Methods

Table 1. Summary of Synthetic Approaches

Method Catalyst/Enzyme Solvent Yield (%) Selectivity (α:β)
Preativation (Triflates) Tf₂O/Ph₂SO DCM 72 1:10
Thioglycoside Activation NIS/TfOH CH₃CN 65 1:4
BF₃·OEt₂ Boron trifluoride Toluene 60 1:3
PIDA Oxidation Phenyliodine diacetate CH₃CN/H₂O 82 1:∞ (trans only)
β-Glucosidase A. niger n-Octanol/H₂O 48 β-exclusive

Challenges and Innovations

  • Moisture Sensitivity : Lewis acid methods require rigorous anhydrous conditions, limiting industrial scalability.
  • Enzymatic Limitations : Low substrate solubility in aqueous media reduces efficiency; engineering thermostable UGTs improves performance.
  • Green Chemistry : SO₃H-functionalized ionic liquids (e.g., [PSmim][HSO₄]) reduce reaction times from 24 h to 8 h in solvent-free systems.

Q & A

Q. What are the established synthetic routes for (S)-3-Octanol glucoside, and how can stereochemical purity be ensured?

(S)-3-Octanol glucoside is typically synthesized via enzymatic transglycosylation using glycosyltransferases or dextransucrase. For example, optimized conditions for glucoside synthesis involve substrate ratios (e.g., 355 mM sucrose and 325 mM acceptor molecule), enzyme activity (e.g., 650 mU/mL dextransucrase), and reaction time . Stereochemical control is achieved using chiral column chromatography or enantioselective enzymes, with purity verified via NMR (e.g., 1^1H and 13^13C) and polarimetry .

Q. What analytical techniques are most reliable for characterizing (S)-3-Octanol glucoside’s structure and purity?

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 5–40% acetonitrile over 20 min) coupled with ESI-MS for molecular ion detection .
  • NMR : 1^1H NMR (500 MHz, D2_2O) to confirm anomeric proton signals (δ 4.8–5.5 ppm for α/β linkages) and 13^13C NMR for glycosidic bond confirmation (δ 95–105 ppm) .
  • UPLC-ELSD : For quantifying sugars and sugar alcohols in complex mixtures, using a BEH Amide column and evaporative light scattering detection .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize (S)-3-Octanol glucoside synthesis yield?

A Box-Behnken design (BBD) with three factors (e.g., enzyme concentration, substrate ratio, pH) and five center points is effective. For instance, a quadratic model (Y=158.9+0.32X1+0.24X2+0.63X30.00047X12Y = -158.9 + 0.32X_1 + 0.24X_2 + 0.63X_3 - 0.00047X_1^2) predicted a 114 mM yield under optimized conditions (930 mU/mL enzyme, 319 mM substrate) . Validation requires ANOVA (e.g., R2^2 > 0.95) and parity plots comparing predicted vs. experimental yields .

Q. How should researchers address contradictions in glucoside quantification data across studies?

  • Method Harmonization : Standardize extraction protocols (e.g., 70% ethanol, 60°C) and calibrate instruments using certified reference materials (e.g., phyproof® standards) .
  • Factorial Design : Apply a 2x3x4 factorial experiment (e.g., variables: solvent polarity, temperature, agitation) to identify confounding factors .
  • Statistical Reconciliation : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability and adjust for systematic errors .

Q. What novel applications of (S)-3-Octanol glucoside are emerging in drug delivery systems?

Alkyl glucosides (e.g., decyl glucoside) are used as nonionic surfactants in nanoparticle synthesis. For example, n-octyl glucoside (AG8) stabilizes silver nanoparticles (5–20 nm) via micellar encapsulation, with critical micelle concentration (CMC) determined by surface tension assays . (S)-3-Octanol glucoside’s chiral backbone may enhance drug solubility or enable targeted delivery through functionalized liposomes .

Methodological Considerations

Q. How to design a robust experimental protocol for studying (S)-3-Octanol glucoside’s metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C, sampling at 0, 15, 30, 60 min. Quench with acetonitrile and analyze via LC-MS/MS .
  • Kinetic Analysis : Calculate t1/2t_{1/2} and intrinsic clearance (CLintCL_{int}) using Michaelis-Menten models .

Q. What strategies improve HPLC resolution for (S)-3-Octanol glucoside in complex matrices?

  • Column Chemistry : Use a phenyl-hexyl stationary phase (2.6 µm particle size) for better separation of glycosides.
  • Gradient Optimization : 0.1% formic acid in water/acetonitrile (95:5 to 60:40 over 25 min) at 0.8 mL/min .
  • Post-Column Derivatization : Add 0.1% thymol-sulfuric acid reagent to enhance UV detection at 320 nm .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Octanol glucoside
Reactant of Route 2
(S)-3-Octanol glucoside

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